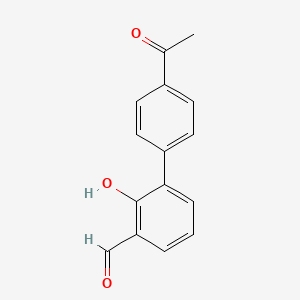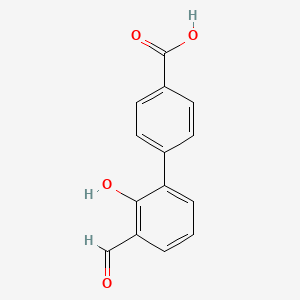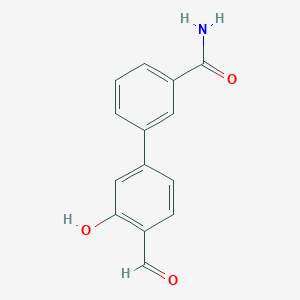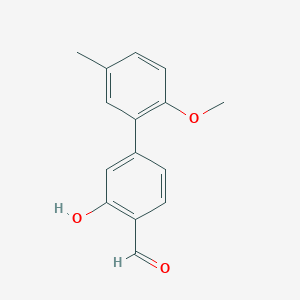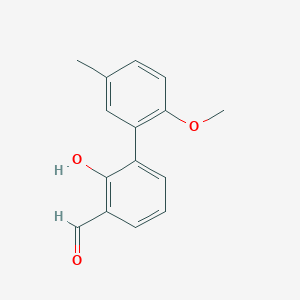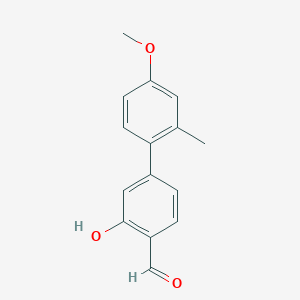
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol, 95% (also known as 2-F5-MMP) is a synthetic organic compound with a wide range of applications and potential uses in the scientific research field. It is a versatile molecule that can be used in a variety of experiments due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
2-F5-MMP has a variety of applications in the scientific research field. It has been used in the synthesis of various other compounds, such as 2-hydroxy-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-inflammatory agent. It has also been used in the synthesis of various other compounds, such as 2-amino-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-cancer agent. Additionally, 2-F5-MMP has been used in the synthesis of various other compounds, such as 2-methoxy-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-bacterial agent.
Wirkmechanismus
2-F5-MMP is believed to act as a ligand in the body, binding to specific receptors and influencing their activity. It is thought to interact with a variety of proteins and enzymes in the body, such as those involved in the inflammatory response, cell proliferation, and apoptosis. It is also believed to interact with other molecules in the body, such as hormones, neurotransmitters, and other small molecules.
Biochemical and Physiological Effects
2-F5-MMP has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain cancer cells. Additionally, it has been shown to have anti-bacterial, anti-viral, and anti-fungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-F5-MMP has a variety of advantages and limitations for lab experiments. One of the advantages is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively stable compound and is not easily degraded in the presence of heat or light. However, one of the limitations is that it is difficult to synthesize in large quantities, as the synthesis methods are relatively complex and time consuming.
Zukünftige Richtungen
There are a variety of potential future directions for 2-F5-MMP. One potential direction is to further explore its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Additionally, there is potential to explore its potential as an inhibitor of certain enzymes and proteins, as well as its potential to interact with other molecules in the body. Finally, there is potential to explore its potential as a ligand for various receptors in the body.
Synthesemethoden
2-F5-MMP can be synthesized through a variety of methods, such as the Sonogashira coupling reaction or the Suzuki-Miyaura reaction. In the Sonogashira coupling reaction, a palladium catalyst is used to react an aryl halide with an alkynyl halide in the presence of a base, such as potassium carbonate, to form a C-C bond. In the Suzuki-Miyaura reaction, a palladium catalyst is used to react an aryl bromide or chloride with an alkyl bromide or chloride in the presence of a base, such as potassium carbonate, to form a C-C bond. Both of these reactions can be used to synthesize 2-F5-MMP.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(18-2)5-6-14(10)11-3-4-12(9-16)15(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHWWAUTWTWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685159 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-07-2 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






